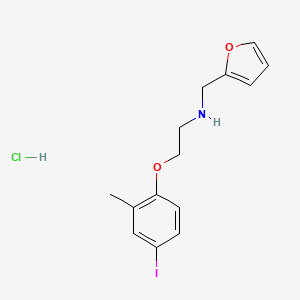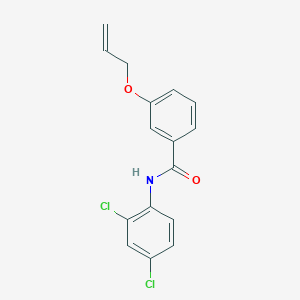![molecular formula C17H14F3NO3 B4401819 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401819.png)
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
説明
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate works by selectively binding to specific amino acid residues in proteins. This binding alters the conformation of the protein, which can affect its function. This compound has been found to be particularly effective at binding to cysteine residues, which are often involved in protein-protein interactions.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, depending on the protein it binds to. For example, this compound has been found to inhibit the activity of certain enzymes, such as caspases, which are involved in programmed cell death. This compound has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular signaling.
実験室実験の利点と制限
One of the main advantages of 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its selectivity for specific amino acid residues in proteins. This allows researchers to selectively label and study specific proteins in complex mixtures. However, this compound also has some limitations. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to use.
将来の方向性
There are many future directions for research involving 4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new this compound analogues that have improved selectivity and reduced toxicity. Additionally, this compound could be used to study the interactions between specific proteins and small molecules, which could lead to the development of new drugs and therapies. Finally, this compound could be used in combination with other labeling techniques, such as fluorescent labeling, to study protein-protein interactions in greater detail.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biological processes. Its selectivity for specific amino acid residues in proteins makes it a useful tool for studying protein-protein interactions, enzyme activity, and gene expression. However, this compound also has some limitations, such as its toxicity at high concentrations and the difficulty of synthesizing and purifying it. Despite these limitations, this compound has many future directions for research, including the development of new analogues and the study of protein-small molecule interactions.
科学的研究の応用
4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and gene expression. This compound has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins in complex mixtures. This allows researchers to study the interactions between these proteins in greater detail.
特性
IUPAC Name |
[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-12-9-7-11(8-10-12)16(23)21-14-6-4-3-5-13(14)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQNAYHBLUCFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)
![2-{2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4401760.png)


![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
![4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![3-ethoxy-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4401840.png)